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Compound of Interest

Compound Name: 2-Bromobutanenitrile

Cat. No.: B1610734 Get Quote

In the landscape of pharmaceutical and chemical synthesis, the selection of appropriate

building blocks is paramount to achieving desired molecular architectures and optimizing

reaction pathways. 2-Bromobutanenitrile, a halogenated nitrile, serves as a versatile

intermediate in the synthesis of a variety of organic compounds. This guide provides a

comparative analysis of the characterization data of 2-Bromobutanenitrile against its common

alternatives, offering researchers, scientists, and drug development professionals a

comprehensive resource for informed decision-making.

Physicochemical Properties: A Comparative
Overview
The selection of a chemical intermediate is often guided by its physical and chemical

properties, which can significantly influence reaction conditions and outcomes. The following

table summarizes the key physicochemical data for 2-Bromobutanenitrile and its structural

and halogenated analogs.
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Property
2-
Bromobuta
nenitrile

2-
Chlorobuta
nenitrile

3-
Bromobuta
nenitrile

4-
Bromobuta
nenitrile

2-
Iodobutane
(Analogue)

CAS Number 41929-78-6 4158-37-6[1]
20965-20-

2[2]
5332-06-9[3] 513-48-4[4]

Molecular

Formula
C₄H₆BrN C₄H₆ClN[1] C₄H₆BrN[2] C₄H₆BrN[3] C₄H₉I[4]

Molecular

Weight (

g/mol )

148.00 103.55[1] 148.0011[2] 148.00[3] 184.02[4]

Boiling Point

(°C)

69-73 @ 10

Torr

Data not

available

Data not

available
205[3] 119-120[4]

Density

(g/cm³)
1.4766

Data not

available

Data not

available

1.489 @

25°C[3]

1.598 @

25°C[4]

Refractive

Index (n20/D)

Data not

available

Data not

available

Data not

available
1.478[3] 1.499[4]

Appearance
Data not

available

Colorless to

pale yellow

liquid[5]

Liquid[2]

Clear

colorless to

yellow

liquid[6]

Colorless

liquid[7]

Solubility
Data not

available

Soluble in

organic

solvents,

limited

solubility in

water[5]

Data not

available

Miscible with

toluene and

benzene;

immiscible

with water[6]

Insoluble in

water; soluble

in alcohol and

diethyl

ether[4]

Note: Data for 2-Iodobutanenitrile was not readily available. Data for a related compound, 2-

Iodobutane, is provided for general comparison.
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Accurate characterization of chemical compounds is fundamental to ensuring their purity,

identity, and suitability for intended applications. The following are detailed methodologies for

key analytical techniques used in the characterization of halogenated nitriles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the molecular structure and purity of the compound by analyzing the

magnetic properties of its atomic nuclei.

Protocol:

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid

signal overlap with the analyte.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (0 ppm).

Data Acquisition: Record the ¹H NMR spectrum on a spectrometer operating at a frequency

of 300 MHz or higher. For ¹³C NMR, a higher concentration of the sample (50-100 mg) may

be required.

Analysis:

¹H NMR: Analyze the chemical shifts (δ), integration (proton count), and multiplicity

(splitting patterns) to elucidate the proton environment within the molecule. For

halogenated nitriles, protons on carbons adjacent to the nitrile group typically resonate in

the 2-3 ppm region.[8]

¹³C NMR: The nitrile carbon typically appears in the 115-120 ppm region.[8] The position

of the halogen atom will influence the chemical shifts of adjacent carbon atoms.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.

Protocol:
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Sample Preparation:

Liquid Samples: A thin film of the liquid is placed between two salt plates (e.g., NaCl or

KBr).

Solid Samples: The solid can be dissolved in a volatile solvent and deposited on a salt

plate, or mixed with KBr powder and pressed into a pellet.

Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance

of radiation is measured as a function of wavenumber (typically 4000-400 cm⁻¹).

Analysis: The C≡N stretch of nitriles is a strong, sharp band typically appearing in the 2260-

2220 cm⁻¹ region.[9] The presence of a halogen will also influence the fingerprint region of

the spectrum (below 1500 cm⁻¹). For aromatic nitriles, conjugation can lower the C≡N

stretching frequency to 2240-2220 cm⁻¹.[9]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound,

aiding in its identification and structural elucidation.

Protocol:

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer

and ionized, most commonly using Electron Ionization (EI) for volatile compounds.

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio

by a mass analyzer.

Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum.

Analysis: The peak with the highest m/z value often corresponds to the molecular ion (M⁺).

The fragmentation pattern provides valuable information about the compound's structure. For

brominated compounds, the presence of two peaks of nearly equal intensity, separated by

two m/z units, is characteristic of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iv-nitriles
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iv-nitriles
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Workflow for Characterization Data Cross-
Validation
The following diagram illustrates a logical workflow for the cross-validation of chemical

characterization data, ensuring the identity and purity of a compound.
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Cross-validation workflow for chemical characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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